

Application Notes: Extraction of Formothion from Environmental Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formothion*

Cat. No.: *B1673548*

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Introduction

Formothion is an organophosphate insecticide and acaricide used to control a range of sucking and mining insects and mites in various crops.[1] Due to its potential toxicity and environmental persistence, monitoring its concentration in soil and water is crucial for environmental risk assessment and ensuring food safety.[2][3] However, the extraction of **formothion** from complex environmental matrices like soil and water presents analytical challenges.[4][5] Soil, being a heterogeneous mixture of organic and inorganic materials, can strongly retain pesticides, making extraction difficult. Water samples may contain **formothion** at trace levels, requiring a concentration step for accurate quantification.

A critical characteristic of **formothion** is its rapid hydrolysis, especially in alkaline conditions, to its metabolite dimethoate. The half-life can be less than a day, which necessitates proper sample collection, preservation (e.g., acidification, cold storage), and prompt analysis to ensure the integrity of the results.

This document provides detailed protocols for the extraction of **formothion** from soil and water samples, primarily focusing on the widely adopted QuEChERS method for soil and Solid-Phase Extraction (SPE) for water. These methods are chosen for their efficiency, robustness, and applicability to multi-residue analysis.

Method Selection

- For Soil Samples: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended. It is a streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup, offering high recovery rates and reducing solvent consumption compared to traditional methods.
- For Water Samples: Solid-Phase Extraction (SPE) is the preferred method. It allows for the efficient concentration of analytes from large volumes of water onto a solid sorbent, followed by elution with a small volume of organic solvent. This technique is highly effective for trace-level analysis and provides cleaner extracts than traditional liquid-liquid extraction (LLE).

Quantitative Data Summary

The following table summarizes typical performance data for the recommended extraction methods based on multi-residue pesticide analysis literature. Actual performance for **formothion** may vary based on specific laboratory conditions, instrumentation, and matrix characteristics.

Parameter	QuEChERS (Soil)	Solid-Phase Extraction (Water)
Typical Recovery	70 - 120%	80 - 110%
Precision (RSD%)	< 20%	< 15%
Limit of Quantification (LOQ)	0.02 - 10 µg/kg	0.01 - 0.5 µg/L
Analysis Technique	GC-MS/MS or LC-MS/MS	GC-MS/MS or LC-MS/MS

Experimental Protocols

Protocol 1: Formothion Extraction from Soil using QuEChERS

This protocol is based on the widely accepted citrate-buffered QuEChERS method.

1. Materials and Reagents

- Solvents: Acetonitrile (ACN), HPLC grade.

- Reagents: Anhydrous magnesium sulfate (MgSO_4), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate.
- dSPE Cleanup Sorbents: Primary secondary amine (PSA), C18, anhydrous MgSO_4 . Commercially available dSPE tubes are recommended.
- Equipment: High-speed centrifuge, vortex mixer, 50 mL and 2 mL centrifuge tubes, analytical balance, mechanical shaker (optional).

2. Sample Preparation and Extraction

- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry (e.g., <30% moisture), add an appropriate amount of deionized water and let it hydrate for 30 minutes.
- Add 10 mL of acetonitrile to the tube.
- Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker or by hand to ensure thorough extraction.
- Add the QuEChERS salting-out mixture (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g sodium citrate tribasic, 0.5 g sodium citrate dibasic).
- Immediately cap and shake vigorously for 2 minutes to prevent the formation of agglomerates and ensure proper phase separation.
- Centrifuge the tube at ≥ 3000 rcf for 5 minutes. Three distinct layers should form: a lower solid layer (soil), a middle aqueous layer, and an upper organic (acetonitrile) layer containing the extracted **formothion**.

3. Dispersive SPE (dSPE) Cleanup

- Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube containing MgSO_4 , PSA, and C18 sorbents.
- Vortex the dSPE tube for 1 minute to facilitate the removal of matrix interferences like fatty acids and pigments.

- Centrifuge at a high rcf (e.g., ≥ 5000) for 2 minutes.
- The resulting supernatant is the final extract. Filter it through a 0.2 μm syringe filter directly into an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: Formothion Extraction from Water using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for SPE using a polymeric or C18 cartridge.

1. Materials and Reagents

- Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), HPLC grade.
- Reagents: Hydrochloric acid (HCl) or sulfuric acid (H_2SO_4) for pH adjustment, Sodium chloride (NaCl).
- Equipment: SPE manifold, vacuum pump, SPE cartridges (e.g., 500 mg, 6 mL C18 or polymeric reversed-phase), concentrator/evaporator (e.g., nitrogen stream).

2. Sample Preparation

- Collect a 500 mL water sample in a clean glass bottle.
- To preserve the sample and improve extraction efficiency, acidify the water to $\text{pH} < 3$ with HCl or H_2SO_4 .
- Add 5 g of NaCl to the water to increase its ionic strength, which helps in retaining the analytes on the SPE cartridge.

3. SPE Cartridge Procedure

- Conditioning: Condition the SPE cartridge sequentially with 5 mL of DCM, 5 mL of EtOAc, and 5 mL of MeOH. Do not allow the cartridge to go dry after this step.
- Equilibration: Equilibrate the cartridge with 10 mL of acidified deionized water ($\text{pH} < 3$).

- **Sample Loading:** Pass the entire 500 mL water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.
- **Cartridge Washing:** After loading, wash the cartridge with 5-10 mL of deionized water to remove residual salts and highly polar interferences.
- **Cartridge Drying:** Dry the cartridge thoroughly by drawing a vacuum through it for 20-30 minutes. This step is crucial to remove any remaining water.
- **Elution:** Elute the trapped **formothion** from the cartridge by passing 10 mL of a suitable solvent mixture (e.g., ethyl acetate followed by dichloromethane) through it. Collect the eluate in a collection tube.
- **Concentration:** Concentrate the collected eluate to a final volume of 1 mL using a gentle stream of nitrogen. The extract is now ready for instrumental analysis.

Visualized Workflows

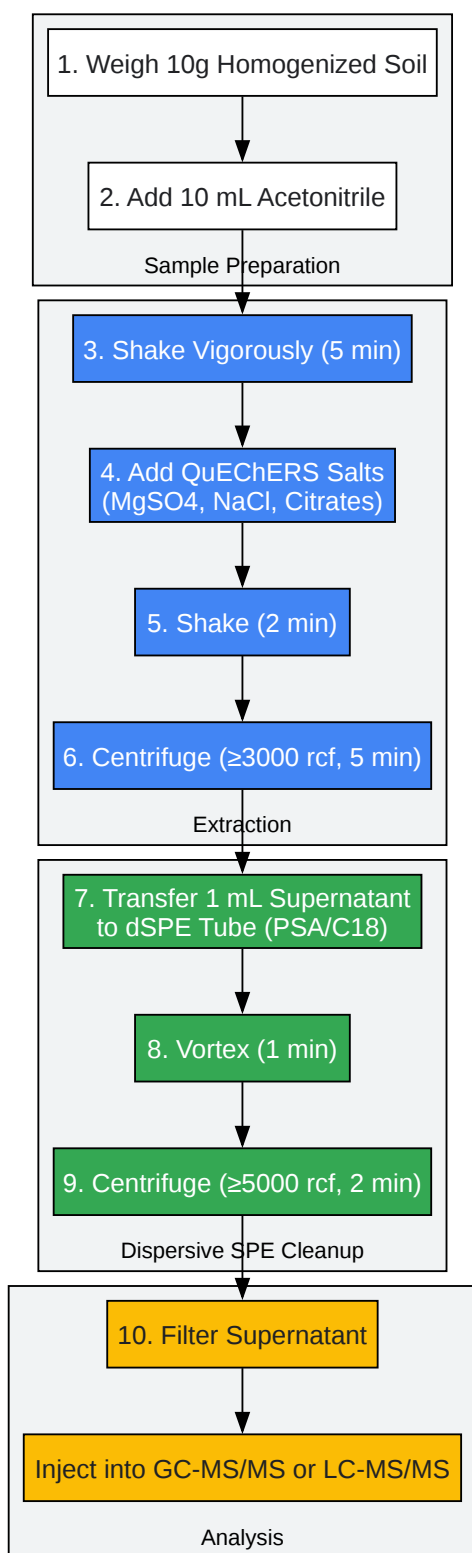


Figure 1: QuEChERS Workflow for Formothion in Soil

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Figure 1: QuEChERS Workflow for **Formothion** in Soil

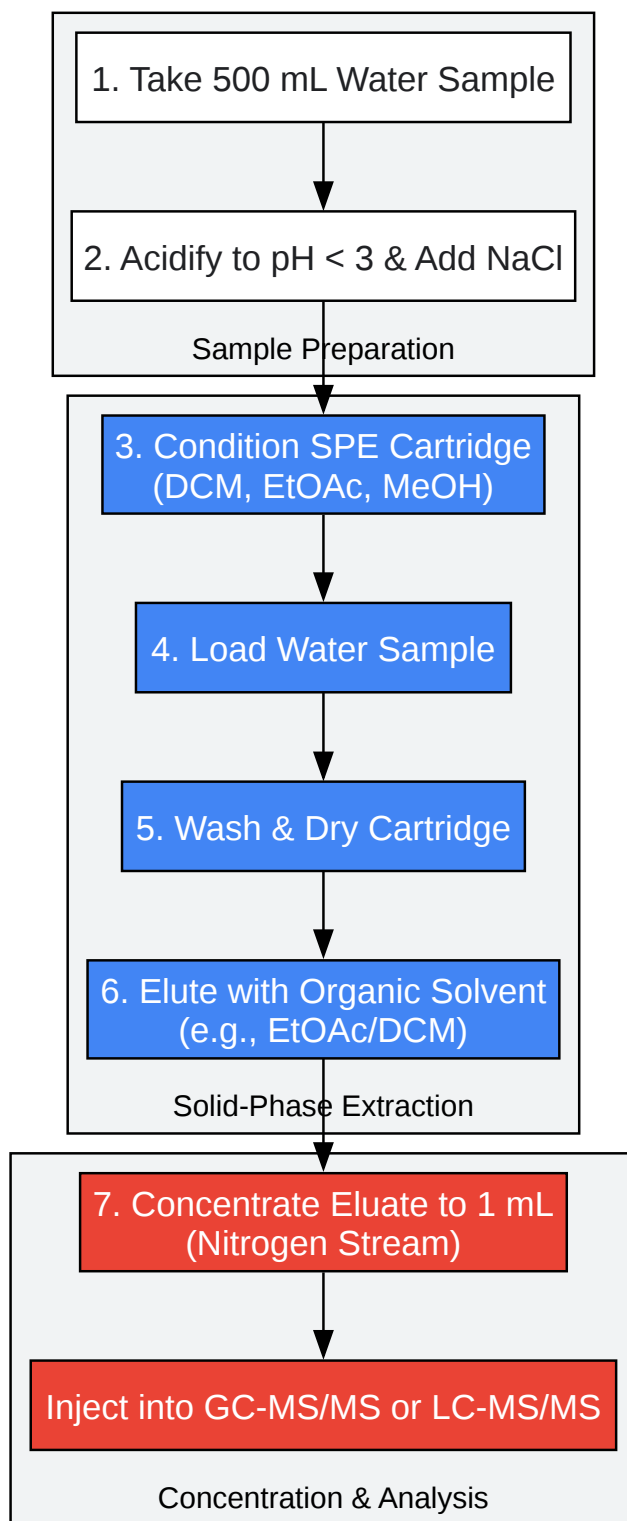


Figure 2: SPE Workflow for Formothion in Water

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- To cite this document: BenchChem. [Application Notes: Extraction of Formothion from Environmental Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673548#formothion-extraction-from-soil-and-water-samples-protocol]

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